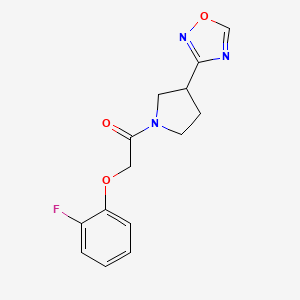

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of the 1,2,4-oxadiazole moiety and the fluorophenoxy group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds that can help infer potential properties and activities. For example, compounds with the 1,3,4-oxadiazole nucleus have been shown to possess significant antimicrobial activity , and the presence of a fluorine atom on a phenyl ring has been associated with inhibitory activity against certain enzymes, suggesting potential anti-neoplastic properties .

Synthesis Analysis

The synthesis of related oxadiazole compounds typically involves cyclization reactions of hydrazide groups into the oxadiazole nucleus . The process often requires the use of reagents such as carbon disulfide and potassium hydroxide, and the reactions can yield high percentages of the desired product. The synthesis route is crucial as it can affect the purity and yield of the compound, which in turn can influence its biological activity.

Molecular Structure Analysis

The molecular structure of compounds similar to "1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone" has been studied using various spectroscopic techniques, including IR, NMR, and MS, as well as X-ray crystallography . These studies help in confirming the structure of the synthesized compounds and in understanding the electronic distribution within the molecule, which is important for predicting reactivity and interaction with biological targets.

Chemical Reactions Analysis

The reactivity of such compounds is often studied through molecular docking studies to predict their interaction with biological enzymes or receptors . The presence of electronegative groups like the carbonyl or the fluorine atom can make certain regions of the molecule more reactive, which is important for the compound's potential as a drug candidate.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents like fluorine can affect the molecule's dipole moment and its interaction with solvents, which is critical for solubility and bioavailability . Thermodynamic and acoustical properties of similar compounds have been studied in different solvents and temperatures, providing insights into solute-solvent interactions and the effect of structural modifications on these properties .

Applications De Recherche Scientifique

Enzymatic Reactions and Metabolism

One study explored the in vitro metabolism of a compound structurally related to 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(2-fluorophenoxy)ethanone, focusing on enzymatic C-demethylation reactions in rat liver microsomes. This research highlighted the compound's metabolic pathways, including hydroxylation and carbonyl reduction, and identified a specific metabolite generated through nonenzymatic decarboxylation facilitated by the oxadiazole ring (H. Yoo et al., 2008).

Antimicrobial Activity

Another study investigated the synthesis and antimicrobial efficacy of compounds containing the 1,2,4-oxadiazole moiety, demonstrating significant antimicrobial activity. These findings suggest potential applications of such compounds in developing new antimicrobial agents (J. Salimon et al., 2011).

Synthetic Methodologies

Research has been conducted on the development of new synthetic routes for compounds containing the 1,2,4-oxadiazole unit, showcasing innovative approaches to creating pyrazolopyridines and other fused pyridine systems. This work underscores the versatility of these methodologies in producing compounds with potential pharmaceutical applications (C. Almansa et al., 2008).

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c15-11-3-1-2-4-12(11)20-8-13(19)18-6-5-10(7-18)14-16-9-21-17-14/h1-4,9-10H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXWRJNZNQCKIFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC=N2)C(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2547952.png)

![1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2547953.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-4-phenyl-6-(propylamino)-5-pyrimidinecarbonitrile](/img/structure/B2547955.png)

![N-[[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]methyl]-2-chloro-N-propan-2-ylpropanamide](/img/structure/B2547960.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(4-bromophenyl)methanone](/img/structure/B2547962.png)

![(Z)-methyl 2-(6,7-dimethyl-3,5-dioxo-3,5-dihydro-2H-thiazolo[3,2-a]thieno[2,3-d]pyrimidin-2-ylidene)acetate](/img/structure/B2547967.png)

![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2547968.png)